molecular formula C12H11NO2 B11896416 Methyl 4-(1-cyanocyclopropyl)benzoate

Methyl 4-(1-cyanocyclopropyl)benzoate

Cat. No.: B11896416
M. Wt: 201.22 g/mol
InChI Key: VGKCPHYFIBFXMN-UHFFFAOYSA-N
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Description

Methyl 4-(1-cyanocyclopropyl)benzoate is a benzoate ester featuring a cyclopropane ring substituted with a cyano (-CN) group at the 1-position of the cyclopropane moiety, attached to the para position of the methyl benzoate backbone. The molecular formula of the target compound is inferred to be C₁₂H₁₁NO₂, differing from the amino analog (C₁₁H₁₃NO₂) by the replacement of the -NH₂ group with -CN, resulting in reduced hydrogen count and increased electron-withdrawing character.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 4-(1-cyanocyclopropyl)benzoate

InChI

InChI=1S/C12H11NO2/c1-15-11(14)9-2-4-10(5-3-9)12(8-13)6-7-12/h2-5H,6-7H2,1H3

InChI Key

VGKCPHYFIBFXMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-cyanocyclopropyl)benzoate typically involves the reaction of 4-(1-cyanocyclopropyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-cyanocyclopropyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(1-cyanocyclopropyl)benzoic acid and methanol.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitrating agents like nitric acid (HNO₃) for nitration; halogens like bromine (Br₂) for halogenation.

Major Products

    Hydrolysis: 4-(1-cyanocyclopropyl)benzoic acid and methanol.

    Reduction: 4-(1-aminocyclopropyl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(1-cyanocyclopropyl)benzoate is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(1-aminocyclopropyl)benzoate (CID 45140209)

  • Structural Differences: The amino analog substitutes -NH₂ for -CN on the cyclopropane ring. This results in distinct electronic profiles: the amino group is electron-donating and capable of hydrogen bonding, while the cyano group is electron-withdrawing and polar .
  • Physicochemical Implications: Solubility: The -NH₂ group enhances hydrophilicity, whereas -CN may reduce aqueous solubility due to increased dipole moment without H-bonding capacity. Reactivity: The cyano group could accelerate ester hydrolysis under basic conditions due to its electron-withdrawing nature, unlike the amino group, which may stabilize the ester via resonance.

Quinoline-Piperazine Benzoate Derivatives (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but feature extended piperazine-linked quinoline substituents . Key comparisons include:

  • Structural Complexity : C1–C7 have bulkier substituents, increasing molecular weight (e.g., C1: C₂₈H₂₅N₃O₃) and steric hindrance compared to the compact cyclopropane group in the target compound.
  • Physical Properties: These derivatives crystallize as yellow or white solids from ethyl acetate, with confirmed structures via ¹H NMR and HRMS . No crystallization data are available for the target compound.
Table 1: Structural and Analytical Comparison
Compound Name Molecular Formula Key Substituent Physical State Characterization Methods
Methyl 4-(1-cyanocyclopropyl)benzoate C₁₂H₁₁NO₂ Cyclopropane-CN Not reported Inferred from analog
Methyl 4-(1-aminocyclopropyl)benzoate C₁₁H₁₃NO₂ Cyclopropane-NH₂ Not reported CID 45140209
Compound C1 C₂₈H₂₅N₃O₃ Piperazine-quinoline Yellow solid ¹H NMR, HRMS
Compound C4 C₂₇H₂₂FN₃O₃ 4-Fluorophenyl-quinoline White solid ¹H NMR, HRMS

Pesticide Benzoate Esters

highlights esters like bromopropylate and chloropropylate, which feature halogenated benzeneacetate groups . While these share the ester functionality, their structural divergence (e.g., alpha-hydroxybenzeneacetate chains) limits direct comparison. However, the electron-withdrawing effects of halogens in these pesticides may parallel the -CN group’s impact on ester stability.

Biological Activity

Methyl 4-(1-cyanocyclopropyl)benzoate is an organic compound with significant potential in pharmaceutical applications due to its unique structure and biological activity. This article presents a comprehensive review of the compound's biological properties, synthesis, and its implications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety and a cyanocyclopropyl group. Its molecular formula is C12H11N1O2C_{12}H_{11}N_{1}O_{2}, indicating it is classified as an ester. The unique cyanocyclopropyl substituent contributes to its reactivity and potential biological activity, making it a valuable compound for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Esterification : Reacting benzoic acid with methanol in the presence of sulfuric acid to form methyl benzoate.
  • Nucleophilic Substitution : Introducing the cyanocyclopropyl moiety through nucleophilic substitution reactions.

This multi-step synthesis allows for the incorporation of the cyanocyclopropyl group, which is crucial for the compound's biological activity.

Pharmacological Potential

This compound has been investigated for its potential interactions with various biomolecules, particularly in the context of drug development. Preliminary studies suggest that it may serve as a lead compound for targeting specific diseases, especially those involving cysteine proteases.

Table 1: Comparison of Biological Activities

Compound NameActivityReference
This compoundPotential cysteine protease inhibitor
BenznidazoleEstablished trypanocidal agent
Dipeptidyl nitrilesLow nanomolar inhibitors for cysteine proteases

Case Studies

  • Cysteine Protease Inhibition : A study evaluated a series of compounds structurally related to this compound against recombinant cruzain (Cz), a cysteine protease implicated in Chagas disease. Some derivatives exhibited Ki values smaller than 20 nM, demonstrating significant inhibitory effects on Cz and potential trypanocidal activity comparable to established treatments like benznidazole .
  • Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications to the cyanocyclopropyl group can influence the compound's potency against cysteine proteases. The presence of this group enhances steric and electronic properties, which may improve binding affinity to target enzymes .

The exact mechanism of action for this compound remains under investigation. However, its structural characteristics suggest that it may interact with active sites on cysteine proteases, inhibiting their function and leading to decreased viability of pathogens such as Trypanosoma cruzi.

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